molecular formula C8H7BrN4 B13500677 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13500677
M. Wt: 239.07 g/mol
InChI Key: PQLYZOLDPCHYHA-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 2-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as sodium ethoxide, to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve heating in a polar solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-1H-1,2,4-triazol-5-amine
  • 1-(2-chlorophenyl)-1H-1,2,4-triazol-5-amine
  • 1-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine

Uniqueness

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

2-(2-bromophenyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H7BrN4/c9-6-3-1-2-4-7(6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12)

InChI Key

PQLYZOLDPCHYHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NC=N2)N)Br

Origin of Product

United States

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